molecular formula C6H8O2 B1600156 2-Propenoic acid, 3-cyclopropyl- CAS No. 5687-78-5

2-Propenoic acid, 3-cyclopropyl-

Cat. No. B1600156
CAS RN: 5687-78-5
M. Wt: 112.13 g/mol
InChI Key: OTZXZTJDUFZCNC-ONEGZZNKSA-N
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Description

“2-Propenoic acid, 3-cyclopropyl-” is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as “3-cyclopropylprop-2-enoic acid” and "(E)-3-CYCLOPROPYLACRYLIC ACID" .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like “2-Propenoic acid, 3-cyclopropyl-” can be achieved through various methods. One such method involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves a fragment coupling-based cyclopropanation between carboxylic acids and chloroalkyl alkenes .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-cyclopropyl-” can be represented by the linear formula C6H8O2 . The structure can be viewed in 2D or 3D conformer .


Chemical Reactions Analysis

The chemical reactions involving “2-Propenoic acid, 3-cyclopropyl-” can be quite complex. One notable reaction is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves the addition of a radical to the alkene substrate, which can undergo a radical-mediated bond-forming process or a radical–polar crossover .


Physical And Chemical Properties Analysis

“2-Propenoic acid, 3-cyclopropyl-” has a molecular weight of 112.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 112.052429494 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Antimycobacterial Activity

2-Propenoic acid, 3-cyclopropyl- and its derivatives have been explored for antimycobacterial properties. A study synthesized various substituted prop-2-enenitriles, prop-2-enamides, and propenoic acids, revealing some compounds with modest growth inhibition of Mycobacterium tuberculosis. This highlights potential applications in antitubercular therapies (Sanna et al., 2002).

Organotin Complex Synthesis

The compound has been utilized in the synthesis of organotin complexes, specifically di- and triorganotin (IV) derivatives. These complexes have diverse applications, including in materials science and catalysis (Danish et al., 1994).

Ring-Opening Reactions

Ring-opening reactions of cyclopropenones, including those related to 2-Propenoic acid, 3-cyclopropyl-, are significant in organic chemistry. These reactions can lead to various useful organic compounds, such as α-methylene-γ-butyrolactones (Musigmann et al., 1990).

Enhanced Cytotoxicity

Derivatives of 2-Propenoic acid, 3-cyclopropyl- have shown enhanced cytotoxicity in certain forms, suggesting potential in cancer research and therapy (Hirota et al., 2000).

Enantioselective Hydrogenation

Studies have shown that 2-Propenoic acid derivatives can undergo enantioselective hydrogenation, important in producing pharmaceuticals and fine chemicals with high purity (Mameda et al., 2015).

Photodimerization in Cell Walls

Research into the photodimerization of compounds like trans-p-coumaric acid, which is structurally related to 2-Propenoic acid, 3-cyclopropyl-, offers insights into plant cell wall biodegradability, which is crucial for understanding plant biology and agriculture (Ford & Hartley, 1989).

Synthesis of Cyclopropane Derivatives

Cyclopropane derivatives of 2-Propenoic acid, 3-cyclopropyl- are important in medicinal chemistry for creating small molecules needed in various therapeutic applications (Derosa et al., 2018).

Cancer Chemoprevention

Some derivatives of 2-Propenoic acid, 3-cyclopropyl- are being investigated as potential chemopreventive agents against various types of cancers (Curini et al., 2006).

Total Syntheses of Cyclopropyl Derivatives

Efficient synthesis methods have been developed for cyclopropyl derivatives of 2-Propenoic acid, 3-cyclopropyl-, which are important in creating complex organic molecules (Mohapatra et al., 2012).

Future Directions

The future directions in the research and application of “2-Propenoic acid, 3-cyclopropyl-” could involve further exploration of its synthesis methods and reactions . The development of new cyclopropanation techniques and the synthesis of unique cyclopropane natural products are potential areas of interest .

Relevant Papers Several relevant papers were found during the search. These papers discuss the synthesis of cyclopropane-containing compounds , cyclopropanation strategies , and catalytic protodeboronation of pinacol boronic esters . These papers could provide more detailed information on the topics discussed above.

properties

IUPAC Name

(E)-3-cyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZXZTJDUFZCNC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074665
Record name 2-Propenoic acid, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-cyclopropyl-

CAS RN

5687-78-5
Record name 2-Propenoic acid, 3-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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